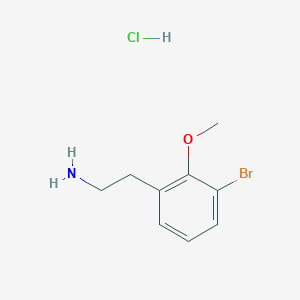

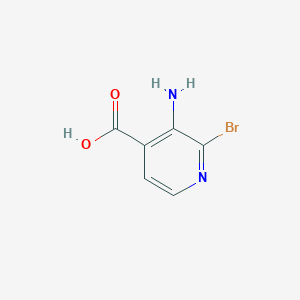

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a chemical compound used in scientific research . It exhibits perplexing properties due to its complex structure and offers burstiness in experiments, allowing for diverse findings.

Synthesis Analysis

The demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride affords 4-hydroxyphenylbutyric acid, a key starting material for the synthesis of preclinical candidate LY518674 .Molecular Structure Analysis

The molecular formula of this compound is C11H16ClNO3 .Chemical Reactions Analysis

The demethylation of 4-methoxyphenylbutyric acid using molten pyridinium hydrochloride affords 4-hydroxyphenylbutyric acid .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrated high efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, reaching up to 98% inhibition efficiency. The adsorption of this organic compound on steel surfaces follows Langmuir's isotherm, indicating a strong and efficient protection mechanism against corrosion (Bentiss et al., 2009).

Green Chemistry

An organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid was developed, leading to the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This represents a stride toward more sustainable chemical processes by eliminating the need for organic solvents and phase transfer catalysis (Delhaye et al., 2006).

Crystal Engineering

Baclofen, a γ-amino acid related to 4-Amino-4-(4-methoxyphenyl)butanoic acid, has been studied for its ability to form multicomponent crystals with various carboxylic acids. These studies aim to explore the potential of γ-amino acids in crystal engineering, analyzing specific intermolecular interactions and their impact on the physical properties of the crystals (Báthori & Kilinkissa, 2015).

Antimicrobial Studies

N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from a similar structural framework, have shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential application of structurally related compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Material Enhancement

Electrochemical polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, a compound with a similar moiety, was investigated for the creation of polymer films on platinum electrodes. This process, and the characterization of the resulting polymers, opens avenues for the development of new materials with potential applications in various industries, including electronics and protective coatings (Sayyah et al., 2006).

Eigenschaften

IUPAC Name |

4-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDCMFROILVZJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1423029-69-9 |

Source

|

| Record name | Benzenebutanoic acid, γ-amino-4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)

![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)

![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)

![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)